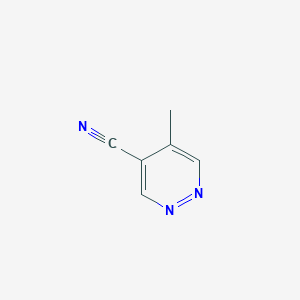

5-Methylpyridazine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Methylpyridazine-4-carbonitrile, there are related studies on the synthesis of similar compounds . For instance, a study discusses the synthesis of 5-amino-pyrazole-4-carbonitrile compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylpyridazine-4-carbonitrile are not explicitly mentioned in the search results .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methylpyridazine-4-carbonitrile, focusing on six unique fields:

Pharmaceutical Development

5-Methylpyridazine-4-carbonitrile is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the synthesis of various derivatives with potential therapeutic properties. Research has shown that pyridazine derivatives, including 5-Methylpyridazine-4-carbonitrile, exhibit a wide range of biological activities such as antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . These derivatives are being explored for their potential to treat various diseases, making them crucial in drug discovery and development.

Agricultural Chemistry

In agricultural chemistry, 5-Methylpyridazine-4-carbonitrile is used to develop agrochemicals, including herbicides and pesticides. Pyridazine derivatives have been found to possess significant herbicidal and pesticidal activities, which help in protecting crops from pests and weeds . The compound’s ability to inhibit specific enzymes in pests makes it an effective component in the formulation of new agrochemical products.

Material Science

5-Methylpyridazine-4-carbonitrile is also utilized in material science for the synthesis of advanced materials. Its derivatives can be used to create polymers and other materials with unique properties, such as enhanced thermal stability and conductivity . These materials have applications in various industries, including electronics, where they are used in the production of semiconductors and other electronic components.

Catalysis

In the field of catalysis, 5-Methylpyridazine-4-carbonitrile serves as a ligand in the development of catalytic systems. Its structure allows it to coordinate with metal centers, forming complexes that can catalyze various chemical reactions . These catalytic systems are essential in industrial processes, including the synthesis of fine chemicals and pharmaceuticals, due to their efficiency and selectivity.

Environmental Science

Environmental science research has explored the use of 5-Methylpyridazine-4-carbonitrile in the detection and removal of pollutants. Its derivatives can be used to develop sensors for detecting heavy metals and other contaminants in water and soil . Additionally, these compounds can be employed in the development of materials for the adsorption and removal of pollutants, contributing to environmental remediation efforts.

Biological Research

In biological research, 5-Methylpyridazine-4-carbonitrile is used as a building block for the synthesis of bioactive molecules. These molecules can be used to study various biological processes and pathways . For example, derivatives of this compound have been used to investigate enzyme inhibition, receptor binding, and other biochemical interactions, providing valuable insights into cellular functions and disease mechanisms.

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 5-Methylpyridazine-4-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

properties

IUPAC Name |

5-methylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFOHKHKFABYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridazine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)

![N-(3-chloro-4-methylphenyl)-2-({6-[(4-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413408.png)